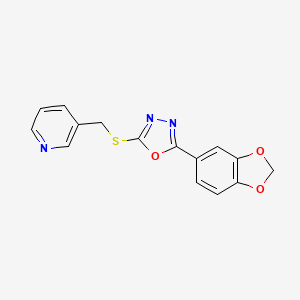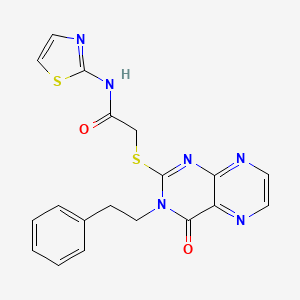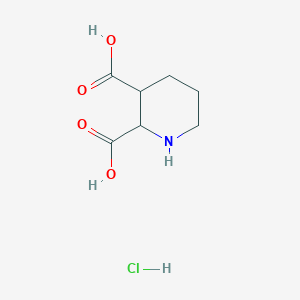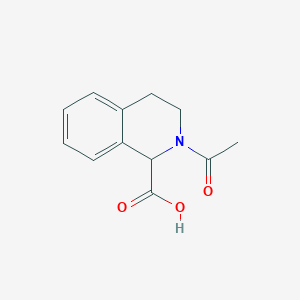
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists alike. In
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that the anti-inflammatory and anti-cancer properties of this compound are due to its ability to inhibit certain enzymes and signaling pathways in cells. The fluorescent properties of this compound are due to its ability to bind to metal ions and undergo a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to be non-toxic to cells at certain concentrations, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists. In addition, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole. Some of these include:
1. Further exploration of the anti-inflammatory and anti-cancer properties of this compound, including in vivo studies.
2. Development of new synthetic methods for the preparation of this compound and related analogs.
3. Investigation of the fluorescent properties of this compound and its potential applications in biological imaging.
4. Development of new materials for electronic and optical devices based on the unique properties of this compound.
5. Study of the potential toxicity and side effects of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in a variety of scientific research fields. Its unique structure and properties make it an attractive target for synthetic chemists and medicinal chemists, and its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further development.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has been reported in the literature. One of the most common methods involves the reaction of 2-(1,3-Benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyridine-3-thiol to yield the desired product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains similar.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has potential applications in a variety of scientific research fields. One of the most promising areas is in medicinal chemistry, where this compound has been shown to have potent anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. Other potential applications include the development of new materials for electronic and optical devices.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-2-10(7-16-5-1)8-22-15-18-17-14(21-15)11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDJJRQVPXKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(3R,4R)-3-hydroxy-4-[(2-methylphenyl)methylamino]cyclopentyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B7440721.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7440724.png)
![4-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]-methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7440731.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)






![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)